molecular formula C14H9NO3S B6382814 4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95% CAS No. 1261888-53-2

4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%

Cat. No. B6382814
CAS RN: 1261888-53-2
M. Wt: 271.29 g/mol
InChI Key: BQTRBBJZQRIJPH-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95% (also known as 4-BTP-2NP) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a versatile compound that has been used in many laboratory experiments due to its unique properties and reactivity. This article will look at the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-BTP-2NP.

Scientific Research Applications

4-BTP-2NP has a wide range of applications in the scientific and industrial fields. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, 4-BTP-2NP has been used in the synthesis of nanomaterials, such as carbon nanotubes, graphene, and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 4-BTP-2NP is not fully understood, but it is believed to involve the formation of a palladium-catalyzed cross-coupling intermediate, which then undergoes an intramolecular cyclization reaction to form the desired product. The reaction can also involve the formation of a copper-catalyzed Ullmann intermediate, which then undergoes an intramolecular cyclization reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BTP-2NP are not well understood, but it is believed to be a non-toxic compound. It has been shown to have no adverse effects on the human body when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

4-BTP-2NP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a highly reactive compound, making it useful in a variety of reactions. The main limitation of 4-BTP-2NP is that it is not very stable and can decompose if not handled properly.

Future Directions

There are several potential future directions for 4-BTP-2NP. One potential future direction is the use of 4-BTP-2NP in the synthesis of new organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, 4-BTP-2NP could be used in the synthesis of nanomaterials, such as carbon nanotubes, graphene, and metal-organic frameworks. Finally, 4-BTP-2NP could be used in the synthesis of polymers, such as polyurethanes and polyamides.

Synthesis Methods

4-BTP-2NP can be synthesized through a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, the Ullmann reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing 4-BTP-2NP. This reaction involves the use of a palladium catalyst and an organic base to react with an aryl halide and an alkyl halide in the presence of an aryl boronic acid. The Heck reaction is also a popular method for synthesizing 4-BTP-2NP, which involves the use of a palladium catalyst and an organic base to react with an aryl halide and an alkyl halide in the presence of a palladium catalyst. The Ullmann reaction is a less commonly used method for synthesizing 4-BTP-2NP, which involves the use of an aryl halide and an alkyl halide in the presence of an organic base and a copper catalyst. The Sonogashira coupling reaction is a less commonly used method for synthesizing 4-BTP-2NP, which involves the use of an aryl halide, an alkyl halide, and a copper catalyst in the presence of an organic base.

properties

IUPAC Name

4-(1-benzothiophen-2-yl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-12-6-5-10(7-11(12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTRBBJZQRIJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Benzo(b)thiophen-2-yl]-2-nitrophenol

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